chemical structure of 4-fluoro-4'-nitrobiphenyl
chemical structure of 4-fluoro-4'-nitrobiphenyl
The following technical guide details the chemical structure, synthesis, and applications of 4-fluoro-4'-nitrobiphenyl.
Structural Architecture, Synthesis Protocols, and Reactivity Profile
Executive Summary
4-Fluoro-4'-nitrobiphenyl (CAS: 398-24-3) is a disubstituted biaryl compound serving as a critical intermediate in organic synthesis, particularly in the development of liquid crystals, conducting polymers, and pharmaceutical scaffolds.[1] Its structure features a push-pull electronic system—mediated by the electron-withdrawing nitro group and the electronegative fluorine atom—across a biphenyl bridge.[2] This guide analyzes its physiochemical properties, structural conformation, and the causality behind its primary synthetic routes.
Chemical Identity & Physical Properties
| Property | Data |
| IUPAC Name | 4-Fluoro-4'-nitro-1,1'-biphenyl |
| CAS Number | 398-24-3 |
| Molecular Formula | C₁₂H₈FNO₂ |
| Molecular Weight | 217.20 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 121–124 °C (Lit.)[2] |
| Solubility | Soluble in CHCl₃, DMSO, Acetone; Insoluble in Water |
| Electronic Character |
Structural Analysis & Electronic Effects
3.1 Conformational Geometry (The Biphenyl Twist)
Unlike fused ring systems (e.g., naphthalene), the biphenyl core of 4-fluoro-4'-nitrobiphenyl is not planar in the solution phase. Steric repulsion between the four ortho-hydrogens (positions 2, 2', 6, 6') forces the two phenyl rings to twist relative to each other.
-
Solution Phase: The dihedral torsion angle is typically ~35–45° , minimizing steric clash while maintaining partial
-orbital overlap. -
Solid State: Crystal packing forces can flatten this angle to near 0° (planar) or maintain a twist, depending on the lattice energy and intermolecular interactions (e.g.,
- stacking).
3.2 Electronic "Push-Pull" System
The molecule exhibits a unique electronic distribution due to the opposing nature of the substituents on the 4 and 4' positions:
-
Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[2] It depletes electron density from the 4'-ring, making it electrophilic.[2]
-
Fluorine Atom (-F): Exhibits a dual effect—strong inductive withdrawal (-I) but weak resonance donation (+M).[2]
-
Inter-ring Communication: While the biphenyl bridge attenuates conjugation compared to a single benzene ring, the nitro group at the 4' position can exert a long-range withdrawing effect, slightly activating the 4-position fluorine toward Nucleophilic Aromatic Substitution (S_NAr), although less effectively than if they were on the same ring.
3.3 Resonance Visualization
The following diagram illustrates the resonance contributions and the electronic flow across the biphenyl system.
Synthesis Protocols
Method A: Suzuki-Miyaura Cross-Coupling (Preferred)
This is the industry-standard method due to its high regioselectivity, mild conditions, and tolerance of the nitro group.
-
Mechanism: Palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid.[2][3]
-
Why this route? It avoids the formation of ortho isomers common in direct nitration.[2]
Protocol:
-
Reagents: 1-Bromo-4-nitrobenzene (1.0 eq), 4-Fluorophenylboronic acid (1.1 eq).[2]
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.[2]
-
Base: K₂CO₃ or Na₂CO₃ (2.0 eq) in aqueous solution.
-
Solvent: Toluene/Ethanol/Water (4:1:1) or Dioxane/Water.[2]
-
Procedure:
Method B: Nitration of 4-Fluorobiphenyl (Classic)
-
Reagents: HNO₃ / H₂SO₄.[2]
-
Selectivity Issues: The fluorine atom is ortho/para directing but deactivating. The unsubstituted phenyl ring is more reactive (activated relative to the fluorinated ring). Electrophilic attack occurs primarily on the unsubstituted ring at the para position (4') due to steric hindrance at the ortho positions.
-
Drawback: Requires separation of the ortho-nitro isomer (4-fluoro-2'-nitrobiphenyl) from the desired para-nitro product.[2]
Reactivity & Applications
5.1 Reduction to Amines (Genotoxicity Models)
The nitro group is readily reduced to an amine using Fe/HCl, SnCl₂, or catalytic hydrogenation (H₂/Pd-C).
-
Product: 4-Amino-4'-fluorobiphenyl.[2]
-
Significance: Fluorinated biaryl amines are extensively studied in toxicology to understand metabolic activation (N-hydroxylation) and DNA adduct formation.[2] The fluorine atom blocks metabolic oxidation at the 4-position, altering the mutagenic profile compared to non-fluorinated analogs [1].
5.2 Liquid Crystal Mesogens
Biphenyls are core scaffolds for liquid crystals (LCs).[2]
-
Role: The rigid biphenyl core provides the necessary anisotropy (rod-like shape).[2]
-
Modification: The nitro group is often converted to a cyano group (-CN) or an alkoxy chain to tune the nematic phase transition temperatures.[2] The fluorine atom introduces a lateral dipole that influences the dielectric anisotropy (
) of the LC material [2].
5.3 Nucleophilic Aromatic Substitution (S_NAr)
While difficult, the fluorine atom can be displaced by strong nucleophiles (e.g., alkoxides, thiols) if the reaction conditions are harsh (high temperature, polar aprotic solvent like DMSO). The 4'-nitro group provides remote activation, stabilizing the Meisenheimer complex intermediate, though less effectively than an ortho nitro group.
Safety & Handling
-
Toxicity: Nitroaromatics are potential mutagens and carcinogens.[2] Handle with extreme care in a fume hood.
-
Skin Absorption: Many biphenyls are readily absorbed through the skin.[2] Double-gloving (Nitrile) is recommended.[2]
-
Thermal Stability: Stable at room temperature but may decompose violently if heated under confinement.[2]
References
-
Gray, G. W., & Hird, M. (1989). Liquid Crystals: Chemistry and Physics. Taylor & Francis.[2] (Contextual grounding on biphenyl mesogens).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
PubChem. (2025).[2][4] 4-Fluoro-4'-nitrobiphenyl Compound Summary. National Library of Medicine.[2][5] Retrieved from [Link]
